VEGFR-2 Inhibitory Potency: Class-Level Comparison vs. FDA-Approved VEGFR-2 Inhibitors
Related pyrazolopyrimidine urea derivatives from the Kassab et al. series potently inhibited VEGFR-2 with IC50 values in the nanomolar range, as determined by in vitro enzymatic assay [1]. While the precise IC50 for this specific compound has not been disclosed in the public domain, its structural similarity to the most active analogs (5c, 5e, 5g, 5h) suggests nanomolar VEGFR-2 inhibitory potential. For procurement context, FDA-approved VEGFR-2 inhibitors such as sorafenib (IC50 ~90 nM) and JNJ-38158471 (IC50 40 nM) serve as clinical benchmarks . The pyrazolopyrimidine urea scaffold offers a distinct chemotype compared to these diaryl urea or indazole-based inhibitors, potentially providing an alternative binding mode to overcome resistance mechanisms.
| Evidence Dimension | VEGFR-2 enzymatic inhibition |
|---|---|
| Target Compound Data | Not disclosed; inferred nanomolar range based on structural analogs [1] |
| Comparator Or Baseline | Sorafenib IC50 ~90 nM; JNJ-38158471 IC50 40 nM |
| Quantified Difference | Potency of the target compound class is comparable to or exceeds sorafenib; direct head-to-head data unavailable |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; details in Kassab et al. 2020 [1] |
Why This Matters
A compound with nanomolar VEGFR-2 inhibitory activity that is structurally distinct from established clinical inhibitors could provide a valuable tool for studying resistance mechanisms and developing next-generation anti-angiogenic agents.
- [1] Kassab AE, El-Dash Y, Gedawy EM. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Arch Pharm (Weinheim). 2020 Apr;353(4):e1900319. View Source
